molecular formula C6H10F2O2 B12825997 2-(Difluoromethyl)-3-methylbutanoic acid

2-(Difluoromethyl)-3-methylbutanoic acid

Cat. No.: B12825997
M. Wt: 152.14 g/mol
InChI Key: CROGKHYMIQYHLF-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-methylbutanoic acid: is an organic compound characterized by the presence of a difluoromethyl group attached to a butanoic acid backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The difluoromethyl group imparts distinct chemical properties, making it a valuable building block in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-methylbutanoic acid typically involves the introduction of the difluoromethyl group into a suitable precursor molecule. One common method is the difluoromethylation of a butanoic acid derivative using difluoromethylating agents. For example, the reaction of a butanoic acid derivative with a difluoromethylating reagent such as difluoromethyl phenyl sulfone under basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Utilization of fluoroform for difluoromethylation in continuous flow has been reported as an effective method . This approach allows for precise control over reaction conditions, leading to high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include difluoromethyl ketones, carboxylic acids, and substituted butanoic acid derivatives .

Scientific Research Applications

2-(Difluoromethyl)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for other functional groups, allowing it to mimic the behavior of natural substrates in biological systems. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-3-methylbutanoic acid
  • 2-(Chloromethyl)-3-methylbutanoic acid
  • 2-(Bromomethyl)-3-methylbutanoic acid

Uniqueness

2-(Difluoromethyl)-3-methylbutanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs with different halogen substituents .

Properties

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

2-(difluoromethyl)-3-methylbutanoic acid

InChI

InChI=1S/C6H10F2O2/c1-3(2)4(5(7)8)6(9)10/h3-5H,1-2H3,(H,9,10)

InChI Key

CROGKHYMIQYHLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(F)F)C(=O)O

Origin of Product

United States

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